2,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
2,4-difluoro-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-15-7-8-16(17(22)13-15)20(27)23-11-4-12-25-19(26)10-9-18(24-25)14-5-2-1-3-6-14/h1-3,5-10,13H,4,11-12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVHTLABJXVIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide typically involves multi-step reactions starting with commercially available precursors. Key steps include halogenation, coupling reactions, and cyclization to form the pyridazinone ring. Specific conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound requires scaling up the laboratory methods to larger reactors, ensuring consistent quality control, and optimizing the reaction parameters to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of additional functional groups or ring modifications.
Reduction: Reduction reactions may alter the benzamide or pyridazinone moieties, resulting in simpler derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new groups to the aromatic rings, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂), nitration using nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. Oxidation might yield hydroxylated derivatives, reduction could produce deoxygenated forms, and substitution may lead to various halogenated or nitrated compounds.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and material science, helping to develop novel compounds with unique properties. Biology: Its structural features make it a candidate for studying enzyme interactions, protein binding, and receptor activity. Medicine: Researchers investigate its potential as a therapeutic agent, exploring its activity against specific biological targets. Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The compound’s mechanism of action is often linked to its ability to interact with specific molecular targets, such as enzymes or receptors. Its fluorinated aromatic ring and pyridazinone moiety can facilitate binding to active sites, influencing biochemical pathways. These interactions may alter enzyme activity, modulate receptor function, or disrupt cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Pyridazinone-Based Analogues
Example Compound :
3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (ZINC00220177)
- Structural Differences : Replaces the 2,4-difluorobenzamide group with a phenethyl-substituted amide.
- Functional Implications: The absence of fluorine substituents may reduce electronegativity and alter binding affinity.
Example Compound :
4-(N,N-Dimethylsulfamoyl)-N-(3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide
- Structural Differences : Substitutes the 2,4-difluoro group with a dimethylsulfamoyl moiety.
- Functional Implications : The sulfamoyl group increases hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the fluorinated analogue .
Table 1: Pyridazinone-Based Analogues
| Compound Name | Substituent on Benzamide | Molecular Weight* | Key Features |
|---|---|---|---|
| Target Compound | 2,4-Difluoro | ~427.4 g/mol | Enhanced lipophilicity, metabolic stability |
| ZINC00220177 | Phenethyl | ~404.4 g/mol | Bulkier aromatic interactions |
| 4-(N,N-Dimethylsulfamoyl) derivative | Dimethylsulfamoyl | ~443.5 g/mol | Improved solubility, polar interactions |
*Estimated based on structural formulae.
Heterocyclic Amide Derivatives
Example Compound: Parimifasorum (3-chloro-N-[(3-chloro-5-fluoroanilino){[5-(trifluoromethyl)-1H-pyrazol-3-yl]amino}methylidene]benzamide)
- Structural Differences: Replaces the pyridazinone core with a pyrazole ring and introduces trifluoromethyl and chloro groups.
Example Compound :
Otaplimastatum (Contains a quinazoline-dione core)
- Structural Differences : Dual quinazoline-dione systems linked via propyl and butyl chains.
- Functional Implications: The extended conjugated system may enhance DNA intercalation or kinase inhibition, diverging from the AChE-targeted activity observed in pyridazinone derivatives .
Amide Linker Variations
Example Compound: 2-(4-Ethoxybenzyl)-N,N-diethyl-1-(3-((1,2,3,4-tetrahydroacridin-9-yl)amino)propyl)-1H-benzo[d]imidazole-5-carboxamide (3a)
- Structural Differences : Features a benzimidazole carboxamide with an ethoxybenzyl group and acridine-based side chain.
Key Findings from Comparative Analysis
Fluorine Substitution: The 2,4-difluoro group in the target compound likely optimizes a balance between lipophilicity and polar surface area, enhancing blood-brain barrier penetration compared to non-fluorinated or sulfamoyl analogues .
Pyridazinone Core: This moiety is critical for AChE inhibition, as seen in ZINC00220177, whereas quinazoline or pyrazole cores (e.g., Parimifasorum) may target distinct pathways .
Amide Linker Flexibility : The propyl linker in the target compound allows optimal spatial orientation for binding, whereas bulkier groups (e.g., phenethyl in ZINC00220177) may restrict conformational adaptability .
Biologische Aktivität
2,4-Difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide is a synthetic compound belonging to the class of benzamides, characterized by its unique structure that includes a difluorobenzamide moiety and a pyridazinone derivative. This compound has attracted attention in medicinal chemistry for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 369.4 g/mol. The compound features two fluorine atoms positioned on the benzamide ring and a pyridazinone core, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 1021223-94-8 |
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors through binding interactions. Such compounds may modulate signaling pathways critical in inflammation and cancer proliferation.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyridazine rings have shown effectiveness against various cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest. The compound's ability to inhibit tumor growth was evaluated using both 2D and 3D cell culture models.
Case Study:
In a study examining related pyridazine derivatives, compounds were tested against human lung cancer cell lines A549, HCC827, and NCI-H358. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 2.12 |
| HCC827 | 5.13 |
| NCI-H358 | 0.85 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Similar benzamide derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Research Findings:
A related compound demonstrated significant inhibition of COX enzymes in vitro, leading to reduced prostaglandin synthesis, which is pivotal in mediating inflammation.
Antimicrobial Activity
Preliminary bioassays suggest that the compound may possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Example Study:
In tests conducted on various bacterial strains, compounds structurally similar to this compound showed promising results:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
